molecular formula C11H15BO4S B3045992 [4-(Cyclopentanesulfonyl)phenyl]boronic acid CAS No. 1175560-94-7

[4-(Cyclopentanesulfonyl)phenyl]boronic acid

Cat. No.: B3045992
CAS No.: 1175560-94-7
M. Wt: 254.11
InChI Key: UXPQPYAEXRTCAM-UHFFFAOYSA-N
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Description

[4-(Cyclopentanesulfonyl)phenyl]boronic acid is a boronic acid derivative featuring a cyclopentanesulfonyl substituent at the para position of the phenyl ring. The cyclopentanesulfonyl group introduces steric bulk and electron-withdrawing properties, which may influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and biological interactions.

Properties

IUPAC Name

(4-cyclopentylsulfonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4S/c13-12(14)9-5-7-11(8-6-9)17(15,16)10-3-1-2-4-10/h5-8,10,13-14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPQPYAEXRTCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)C2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250333
Record name B-[4-(Cyclopentylsulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175560-94-7
Record name B-[4-(Cyclopentylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175560-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(Cyclopentylsulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclopentanesulfonyl)phenyl]boronic acid typically involves the reaction of 4-bromophenylboronic acid with cyclopentanesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(Cyclopentanesulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of [4-(Cyclopentanesulfonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

Table 1: Key Properties of Boronic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Properties Key References
[4-(Cyclopentanesulfonyl)phenyl]boronic acid C₁₁H₁₅BO₄S 262.11 (calculated) Strongly electron-withdrawing, bulky -
4-Mercaptophenylboronic acid C₆H₇BO₂S 153.99 Thiol (-SH) group, moderate polarity
4-(Methylthio)phenylboronic acid C₇H₉BO₂S 168.02 Thioether (-SMe), lipophilic
[4-(Trifluoromethyl)phenyl]boronic acid C₇H₆BF₃O₂ 197.93 Strongly electron-withdrawing (-CF₃)
[4-(Diphenylamino)phenyl]boronic acid C₁₈H₁₆BNO₂ 297.14 Electron-donating (amine), planar
Key Observations:
  • Electron Effects: The cyclopentanesulfonyl group is more electron-withdrawing than -CF₃ (trifluoromethyl) due to the sulfonyl moiety’s inductive effects . This may reduce nucleophilicity in coupling reactions compared to electron-rich analogs like [4-(diphenylamino)phenyl]boronic acid .
  • For example, [4-(methylthio)phenyl]boronic acid failed to react in Suzuki-Miyaura couplings with dibromo-building blocks due to steric/electronic mismatches .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Compound Name Reaction Partner Yield (%) Notes Reference
[4-(Trifluoromethyl)phenyl]boronic acid 1,8-Dibromonaphthalene 63–65 High yield due to -CF₃ activation
[4-(Methylthio)phenyl]boronic acid Dibromo-building blocks 0 No reaction observed
[4-(Diphenylamino)phenyl]boronic acid 4-Bromo-7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazole >70 Electron-donating group enhances coupling
Insights:
  • The cyclopentanesulfonyl group’s steric bulk may necessitate optimized catalytic systems (e.g., high Pd loading or bulky ligands) for efficient coupling, similar to challenges observed with [4-(methylthio)phenyl]boronic acid .
  • Electron-withdrawing groups like -CF₃ improve oxidative addition rates in Pd-catalyzed reactions, suggesting this compound might require similar activation strategies .

Table 3: Bioactivity of Selected Boronic Acids

Compound Name Application IC₅₀/EC₅₀ Mechanism Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid HDAC inhibition (fungal RPD3) 1 μM Targets histone deacetylase
Combretastatin A-4 boronic acid analogs Tubulin polymerization inhibition 21–22 μM Induces apoptosis in cancer cells
4-Formylphenylboronic acid Fluorescent glucose sensing 9–900 μM Binds diols via boronate ester formation
Implications:
  • The cyclopentanesulfonyl group’s hydrophobicity could enhance membrane permeability, making it a candidate for intracellular targets (e.g., enzyme inhibition). However, its steric bulk may reduce binding affinity compared to smaller substituents like -B(OH)₂ in combretastatin analogs .
  • Boronic acids with flexible linkers (e.g., methoxyethyl phenoxy groups) exhibit superior bioactivity due to adaptable binding geometries, a feature absent in rigid sulfonyl-containing analogs .

Biological Activity

[4-(Cyclopentanesulfonyl)phenyl]boronic acid, with the CAS number 1175560-94-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure:

  • Chemical Formula: C11_{11}H13_{13}B O2_2S
  • Molecular Weight: 224.09 g/mol

Physical Properties:

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO)

This compound exhibits its biological effects primarily through interactions with enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of glycoproteins and enzymes involved in various biological processes. The specific interactions and pathways influenced by this compound are still under investigation but are believed to include:

  • Inhibition of Proteasome Activity: Similar boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells .
  • Antimicrobial Activity: The compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or function .

Antimicrobial Properties

The antimicrobial activity of boronic acids has been documented against various pathogens. For instance, studies have shown that certain boronic compounds demonstrate significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. . While direct studies on this compound are needed, its classification as a boronic acid implies potential efficacy against microbial infections.

Case Studies

  • Cytotoxicity Assay: In vitro studies on structurally similar boronic acids revealed a decrease in cell viability of cancer cells by approximately 33% at 5 µM concentrations while maintaining over 70% viability in healthy cell lines .
  • Antimicrobial Testing: Various boronic compounds were tested for their antimicrobial effects, showing inhibition zones ranging from 7 to 13 mm against different microorganisms . This suggests that this compound could potentially exhibit similar properties.

Data Tables

Biological Activity Effect Concentration Cell Type/Organism
CytotoxicityDecreased viability5 µMProstate cancer cells
AntimicrobialInhibition zone sizeVariesStaphylococcus aureus, E. coli

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Cyclopentanesulfonyl)phenyl]boronic acid
Reactant of Route 2
[4-(Cyclopentanesulfonyl)phenyl]boronic acid

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